N'-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylphenoxy group, and an ethane-1,2-diamine moiety. The presence of oxalic acid further adds to its chemical complexity.
Scientific Research Applications
N’-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the desired compound. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and amine groups.
Reduction: Reduced forms of the amine and alcohol groups.
Substitution: Substituted amines and ethers.
Mechanism of Action
The mechanism of action of N’-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the phenoxy and amine groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-1,2-ethanediamine
- N-[2-(4-tert-butylphenoxy)ethyl]-1,2-ethanediamine
- N-[2-(4-methylphenoxy)ethyl]-1,2-ethanediamine
Uniqueness
N’-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine stands out due to the presence of both tert-butyl and methyl groups on the phenoxy moiety, which can influence its steric and electronic properties. This unique structure can result in distinct reactivity and interaction profiles compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(4-tert-butyl-2-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O.C2H2O4/c1-12-11-13(15(2,3)4)5-6-14(12)18-10-9-17-8-7-16;3-1(4)2(5)6/h5-6,11,17H,7-10,16H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPIHVSZMMRXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCNCCN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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